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Compound of Interest

Compound Name: Tfllr-NH2

Cat. No.: B1354022

This guide provides a detailed comparison of the synthetic peptide Tfllr-NH2 with other
relevant alternatives, focusing on its signaling mechanisms and resulting functional outcomes.
The information is intended for researchers, scientists, and drug development professionals
working with Protease-Activated Receptors (PARS).

Introduction to Tflir-NH2

Tflir-NH2 (Thr-Phe-Leu-Leu-Arg-NH2) is a synthetic pentapeptide that acts as a selective
agonist for Protease-Activated Receptor 1 (PAR1).[1][2] It mimics the "tethered ligand" that is
exposed after the endogenous protease thrombin cleaves the N-terminus of the PAR1 receptor.
[3] Due to its selectivity for PAR1 over other PAR family members, particularly PAR2, Tfllr-NH2
serves as a valuable tool for investigating the specific roles of PAR1 activation in various
physiological and pathological processes.[2][4]

Signaling Pathways of Tflir-NH2

Activation of PAR1, a G-protein-coupled receptor (GPCR), by Tfllr-NH2 initiates several
intracellular signaling cascades. The most prominent pathway involves the activation of Gaq,
leading to a robust increase in intracellular calcium ([Ca2+]i), a key event in mediating many of
the peptide's functional effects.[2][3][5]
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Caption: Tflir-NH2-induced PAR1 signaling cascade.

Comparative Performance Data

Tfllr-NH2 is frequently compared with endogenous activators like thrombin and agonists for
other PARs, such as the PAR2-activating peptide (PAR2-AP) SLIGKV-NHZ2. Its selectivity and

potency are key differentiators.

Table 1: Comparison of PAR Agonists
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Agonist Primary Target EC50 Key Features Selectivity
Selective High
synthetic selectivity for

Tfllr-NH2 1.9 uM[1] .
peptide PAR1 over
agonist.[2] PAR2.[4]
Endogenous .

) PAR1, PARS3, ) Activates

Thrombin ~24 pg/mi[3] serine protease ]

) multiple PARs.[4]
activator.[3]
o Activates both Low selectivity,
Potency similar )
SFLLR-NH2 PAR1 and PAR2.  cross-reacts with
to Tfllr-NH2.[2]
[2] PAR2.[2]
) Human PAR2- ]
Micromolar o Selective for
SLIGKV-NH2 activating
range.[6] ) PAR2.[8]
peptide.[7]

| 2-furoyl-LIGRL-NH2 | PAR2 | ~100x more potent than SLIGKV-NH2.[6] | High-potency
synthetic PAR2 agonist.[6] | Highly selective for PAR2.[9] |

Functional Outcomes of Tfllr-NH2 Activation

The signaling cascades initiated by Tfllr-NH2 translate into distinct physiological responses,

primarily related to inflammation and neurogenic processes.

Table 2: Functional Outcomes of Tfllr-NH2-Induced Signaling
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Functional
Outcome

Neurogenic
Inflammation &
Edema

Description

Induces significant
plasma
extravasation and
sustained swelling
(edema) upon in
vivo
administration.[1]

[3]

Key Mediators

Release of
Substance P (SP)
from sensory
nerves, acting on
Neurokinin 1
Receptors (NK1R)
on endothelial
cells.[3]

Supporting Data

Edema is inhibited
by 44% at 1 hour
and completely by
5 hours with an
NK1R antagonist or
sensory nerve
ablation.[1][3]

Increased Intracellular
Calcium ([Ca2+]i)

Rapidly increases
[Ca2+]i in various cell
types, including
neurons and

keratinocytes.[3][5]

Gq-PLC-IP3 pathway.

[2]

Application of 10 uM
Tfllr-NH2 increases
intracellular calcium
levels significantly in
keratinocytes.[5] The
EC50 for increasing
[Ca2+]i in cultured

neurons is 1.9 uM.[3]

Vascular Permeability

Stimulates
extravasation of
plasma proteins into
tissues.[2][3]

PAR1 activation on

Sensory nerves

leading to SP release.

[3]

In mice, Tfllr-NH2 (3
umol/kg, i.v.)
stimulates Evans blue
extravasation in
various tissues by 2-8
fold.[1][3]

Smooth Muscle

Modulation

Causes relaxation in
the lower esophageal
sphincter and can
induce both
contraction and
relaxation in duodenal

smooth muscle.[8]

Direct effect on
smooth muscle cells,
potentially involving
NO pathways for

relaxation.[8]

Induces
concentration-
dependent relaxation
in pre-contracted

esophageal strips.[8]

| Platelet Activation | Induces platelet activation, leading to the secretion of growth factors. |

PAR1 on platelets. | A dose-dependent increase of secreted TGF-B1 is detected in the
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supernatant of Tfllr-NH2-activated platelets.[1] |

Experimental Protocols

The data presented in this guide are supported by established experimental methodologies.

This protocol measures changes in vascular permeability in response to PAR1 activation.

Animal Model: Wild-type and PAR1 knockout mice are used for comparison.[1][3]

o Reagent Preparation: Prepare Tfllr-NH2 solution (e.g., 3 pmol/kg in 25 uL physiological
saline) and Evans blue dye (e.g., 33.3 mg/kg in 50 pL saline).[1]

o Administration: Anesthetize mice (e.g., with isoflurane). Co-inject the Tfllr-NH2 solution and
Evans blue dye into the lateral tail vein.[1]

o Circulation and Perfusion: Allow the reagents to circulate for 10 minutes. Then, perfuse the
mouse transcardially with heparinized saline (e.g., 20 U/mL) for 2-3 minutes to remove
intravascular dye.[1][3]

o Tissue Collection: Excise target tissues (e.g., bladder, esophagus, stomach, intestine).[1][3]

o Dye Extraction: Incubate each tissue sample in 1 mL of formamide for 48 hours at room
temperature to extract the extravasated Evans blue dye.[1]

¢ Quantification: Measure the absorbance of the formamide supernatant
spectrophotometrically at 650 nm. The amount of dye is proportional to the degree of plasma
extravasation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1354022?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/TFLLR-NH2.html
https://www.biocrick.com/TFLLR-NH2-BCC3948.html
https://www.biocrick.com/TFLLR-NH2-BCC3948.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1565884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1565884/
https://www.researchgate.net/figure/Calcium-response-induced-by-PAR-1-agonist-PAR-2-agonist-or-Cry-j1-in-PAR-1-and-PAR-2_fig1_328463431
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576136/
https://pubs.acs.org/doi/10.1021/acsptsci.8b00019
https://pubmed.ncbi.nlm.nih.gov/17335921/
https://pubmed.ncbi.nlm.nih.gov/17335921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099721/
https://www.benchchem.com/product/b1354022#correlating-tfllr-nh2-induced-signaling-with-functional-outcomes
https://www.benchchem.com/product/b1354022#correlating-tfllr-nh2-induced-signaling-with-functional-outcomes
https://www.benchchem.com/product/b1354022#correlating-tfllr-nh2-induced-signaling-with-functional-outcomes
https://www.benchchem.com/product/b1354022#correlating-tfllr-nh2-induced-signaling-with-functional-outcomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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